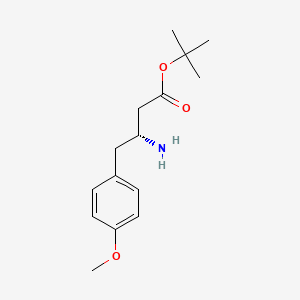![molecular formula C13H13FO2 B13477829 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused to a carboxylic acid group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a fluorophenyl derivative with a spirohexane precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the spiro structure may influence the compound’s stability and reactivity. Pathways involved in its action can include signal transduction, metabolic processes, and molecular recognition.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.3]hexane-1-carboxylic acid: Similar spiro structure but lacks the fluorophenyl group.
Spiro[2.3]hexane-5-carboxylic acid methyl ester: A methyl ester derivative with different chemical properties.
Uniqueness
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
Fórmula molecular |
C13H13FO2 |
|---|---|
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-10-4-2-1-3-9(10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16) |
Clave InChI |
FCNLVDSYABICIW-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)(C3=CC=CC=C3F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
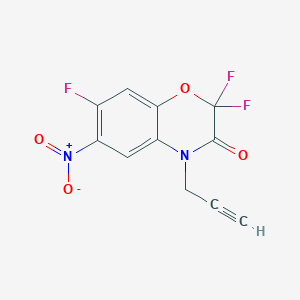
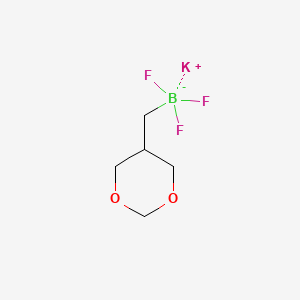
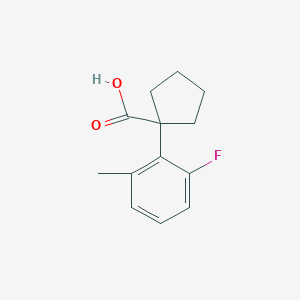
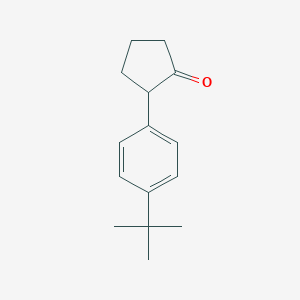
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
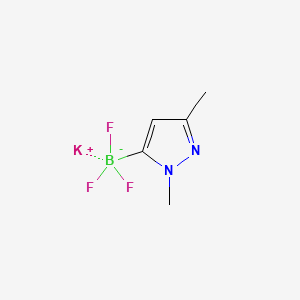
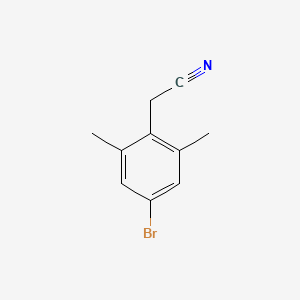
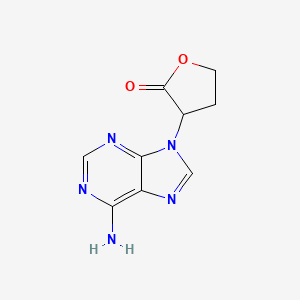
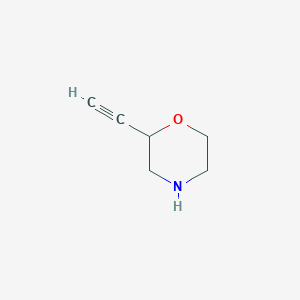
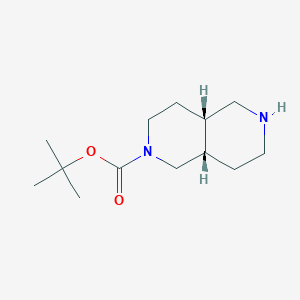
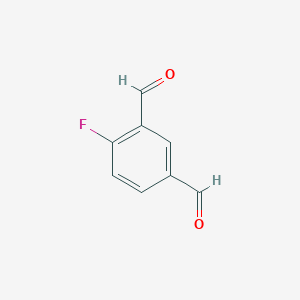
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
